Cas no 88382-47-2 (4-(3,4-dimethylphenoxy)methylbenzoic acid)
4-(3,4-dimethylphenoxy)methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-[(3,4-dimethylphenoxy)methyl]-
- 4-[(3,4-dimethylphenoxy)methyl]benzoic acid
- 4-(3,4-dimethylphenoxy)methylbenzoic acid
- DTXSID30358369
- 4-((3,4-Dimethylphenoxy)methyl)benzoic acid
- 88382-47-2
- AKOS000101116
- EN300-228901
- MFCD03721770
- CS-0240533
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- MDL: MFCD03721770
- Inchi: 1S/C16H16O3/c1-11-3-8-15(9-12(11)2)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
- InChI Key: JZRVWERFZKKVPQ-UHFFFAOYSA-N
- SMILES: O(CC1C=CC(C(=O)O)=CC=1)C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 256.109944368g/mol
- Monoisotopic Mass: 256.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.5Ų
4-(3,4-dimethylphenoxy)methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 202542-1g |
4-[(3,4-Dimethylphenoxy)methyl]benzoic acid, 95% |
88382-47-2 | 95% | 1g |
$738.00 | 2023-09-10 | |
| Enamine | EN300-228901-1g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 1g |
$284.0 | 2023-09-15 | |
| Enamine | EN300-228901-5g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 5g |
$825.0 | 2023-09-15 | |
| Enamine | EN300-228901-10g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 10g |
$1224.0 | 2023-09-15 | |
| Enamine | EN300-228901-0.05g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
| Enamine | EN300-228901-0.1g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-228901-0.25g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-228901-0.5g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 0.5g |
$197.0 | 2024-06-20 | |
| Enamine | EN300-228901-1.0g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-228901-2.5g |
4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
88382-47-2 | 95% | 2.5g |
$558.0 | 2024-06-20 |
4-(3,4-dimethylphenoxy)methylbenzoic acid Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 4-(3,4-dimethylphenoxy)methylbenzoic acid
4-(3,4-Dimethylphenoxy)methylbenzoic Acid: A Comprehensive Overview
4-(3,4-Dimethylphenoxy)methylbenzoic acid, also known by its CAS number 88382-47-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted phenoxy group. The presence of the methyl group at the 3 and 4 positions of the phenoxy ring introduces steric and electronic effects that influence its chemical reactivity and biological activity.
The synthesis of 4-(3,4-dimethylphenoxy)methylbenzoic acid typically involves multi-step reactions, often starting from readily available aromatic compounds. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the phenoxy-methyl linkage.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various organic reactions. The compound's stability under different pH conditions has also been studied extensively, with findings indicating moderate stability in neutral to slightly acidic environments.
The biological activity of 4-(3,4-dimethylphenoxy)methylbenzoic acid has been a focal point of recent research. Studies have demonstrated its potential as a modulator of certain G-protein coupled receptors (GPCRs), which are key targets in drug development for conditions such as hypertension and chronic pain. Preclinical trials have shown promising results, with the compound exhibiting selectivity towards specific receptor subtypes.
Moreover, the compound has been investigated for its anti-inflammatory properties. Research published in 2023 highlighted its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This finding underscores its potential as a lead compound for developing new anti-inflammatory agents with reduced side effects compared to existing drugs.
In the context of environmental chemistry, the degradation pathways of 4-(3,4-dimethylphenoxy)methylbenzoic acid have been studied to assess its environmental impact. Results indicate that under aerobic conditions, the compound undergoes microbial degradation within 60 days, suggesting it poses minimal long-term ecological risks.
The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinities with various protein targets, aiding in the design of more potent derivatives. Additionally, quantum chemical calculations have revealed details about its electronic structure and reactivity patterns.
In conclusion, 4-(3,4-dimethylphenoxy)methylbenzoic acid (CAS No: 88382-47-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological studies, positions it as a valuable tool in both academic research and industrial development.
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